(R)-(+)-1-(4-Methylphenyl)ethylamine

Catalog No.
S783374
CAS No.
4187-38-6
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-(4-Methylphenyl)ethylamine

CAS Number

4187-38-6

Product Name

(R)-(+)-1-(4-Methylphenyl)ethylamine

IUPAC Name

(1R)-1-(4-methylphenyl)ethanamine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1

InChI Key

UZDDXUMOXKDXNE-MRVPVSSYSA-N

SMILES

CC1=CC=C(C=C1)C(C)N

Canonical SMILES

CC1=CC=C(C=C1)C(C)N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)N

The exact mass of the compound (R)-(+)-1-(4-Methylphenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-1-(4-Methylphenyl)ethylamine (CAS 4187-38-6), also known as (R)-(+)-1-(p-Tolyl)ethylamine, is a highly specific chiral primary amine utilized as a resolving agent and chiral auxiliary in asymmetric synthesis. Distinguished from the baseline unsubstituted 1-phenylethylamine by a para-methyl group on the aromatic ring, this structural modification significantly alters the lipophilicity and solid-state packing of its resulting salts. For industrial procurement, this compound is prioritized when standard resolving agents fail to provide sufficient enantiomeric excess (ee) in a single crystallization step, particularly in the scalable synthesis of pharmaceutical intermediates such as gabapentinoids and complex bicyclic scaffolds[1].

Substituting (R)-(+)-1-(4-Methylphenyl)ethylamine with the cheaper, unsubstituted (R)-1-phenylethylamine or its racemate often leads to process failure in precision resolutions. The absence of the para-methyl group in generic analogs fundamentally changes the solubility profile of the resulting diastereomeric salts in organic solvents like 1,2-dimethoxyethane. This lack of lipophilic anchoring reduces the stability of the crystal lattice's hydrogen-bonding network, resulting in co-precipitation of the undesired diastereomer. Consequently, using a generic substitute forces manufacturers to perform multiple costly recrystallization cycles to achieve the target optical purity, negating any initial raw material cost savings and severely impacting overall process yield [1].

Superior Single-Pass Enantiomeric Excess in Bicyclic Resolutions

In the optical resolution of complex pharmaceutical intermediates, such as 3-ethylbicyclo[3.2.0]hept-3-en-6-one, the choice of resolving amine is critical. Head-to-head comparative data demonstrates that utilizing (R)-(+)-1-(4-Methylphenyl)ethylamine yields a diastereomeric salt with 57.4% ee in a single crystallization step. In stark contrast, the unsubstituted baseline comparator, (R)-1-phenylethylamine, achieves only 27.8% ee under identical solvent and temperature conditions [1]. This +29.6% improvement in initial optical purity is driven by the para-methyl group, which optimizes the solubility differential between the diastereomers in 1,2-dimethoxyethane.

Evidence DimensionEnantiomeric excess (ee) of the precipitated salt after a single crystallization step
Target Compound Data57.4% ee (at 19% yield)
Comparator Or Baseline(R)-1-phenylethylamine yielded only 27.8% ee (at 24% yield)
Quantified Difference+29.6% absolute increase in enantiomeric excess in the first crystallization pass
ConditionsCrystallization of the hydroxysulfonic acid salt in 1,2-dimethoxyethane at 0 °C for 5 hours

Achieving a dramatically higher ee in a single pass reduces the need for repeated recrystallizations, directly lowering solvent consumption and cycle times in industrial API manufacturing.

Solid-State Lattice Stabilization for Reproducible Precipitation

The processability of a resolving agent depends heavily on the solid-state properties of its salts. Crystallographic studies of (R)-(+)-1-(4-Methylphenyl)ethylamine reveal that the molecule forms highly stable crystal lattices characterized by significant, rigid hydrogen bonding between the amine group and the target molecule's carbonyl groups . The para-methyl group acts as a lipophilic anchor, altering the packing density and reducing the solubility of the preferred diastereomer in organic solvents. Compared to unsubstituted analogs, this structural feature provides a steeper solubility gradient, ensuring that precipitation is both highly selective and highly reproducible across industrial batches .

Evidence DimensionCrystal lattice stabilization via hydrogen bonding networks
Target Compound DataForms highly stabilized crystal structures driven by the steric and lipophilic influence of the para-methyl group
Comparator Or BaselineUnsubstituted phenylethylamine lacks the para-methyl anchor, leading to higher solubility of the undesired diastereomer
Quantified DifferenceEnhanced rigidity of the hydrogen bond between the amine group and carbonyl groups of the resolved acid
ConditionsSolid-state crystallographic analysis of the chiral amine salts

Enhanced lattice stability ensures predictable and reproducible precipitation behavior at scale, minimizing batch-to-batch variability in bulk resolution processes.

Scale-Up Feasibility vs. Cryogenic Chiral Auxiliaries

When selecting a strategy for asymmetric synthesis of APIs like (S)-Pregabalin, procurement teams must weigh reagent cost against process feasibility. While advanced chiral auxiliaries such as (+)-4-methyl-5-phenyl-2-oxazolidinone can dictate stereochemistry, they typically require extreme cryogenic conditions (-78 °C) and the use of dangerous pyrophoric reagents like butyl lithium, resulting in low overall scale-up yields [1]. Conversely, deploying (R)-(+)-1-(4-Methylphenyl)ethylamine as a resolving agent for glutaric acid mono-amides allows the process to run at standard ambient or mild cooling temperatures (0 °C to 20 °C) [1]. This eliminates the need for specialized cryogenic reactors, significantly lowering the barrier to commercial-scale manufacturing.

Evidence DimensionOperating temperature and reagent safety for achieving high optical purity
Target Compound DataEnables classical diastereomeric salt resolution at ambient or mild cooling temperatures (0 °C to 20 °C)
Comparator Or BaselineAlternative chiral auxiliaries (e.g., stoichiometric (+)-4-methyl-5-phenyl-2-oxazolidinone) require cryogenic temperatures (-78 °C) and pyrophoric reagents
Quantified DifferenceElimination of -78 °C cooling requirements and pyrophoric hazards while maintaining high enantioselectivity
ConditionsSynthesis of (S)-Pregabalin intermediates via glutaric acid mono-amides

Shifting from cryogenic organometallic auxiliary chemistry to ambient-temperature resolution drastically reduces capital expenditure, energy costs, and safety risks during commercial API scale-up.

Industrial-Scale Optical Resolution of Bicyclic Ketones

Directly applying the evidence from Section 3, this compound is the optimal choice for resolving 3-ethylbicyclo[3.2.0]hept-3-en-6-one and similar scaffolds, where its superior single-pass ee% minimizes solvent waste and cycle time [1].

Synthesis of Gabapentinoid APIs

Highly recommended as a resolving agent or chiral auxiliary in the commercial production of (S)-Pregabalin and Mirogabalin intermediates, replacing hazardous cryogenic organometallic routes with scalable, ambient-temperature crystallizations [2].

Chiral Building Block for Advanced Ligands

Ideal for synthesizing chiral phosphine-amine or phosphine-phosphite ligands used in asymmetric transition-metal catalysis, where the para-methyl group provides essential steric bulk to enhance the enantioselectivity of the resulting catalyst.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (32.81%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (66.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (67.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (29.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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